![molecular formula C10H19NO2 B1398065 N-(6-hydroxyhexyl)-2-methyl-2-propenamide CAS No. 155041-71-7](/img/structure/B1398065.png)
N-(6-hydroxyhexyl)-2-methyl-2-propenamide
Overview
Description
N-(6-hydroxyhexyl)-2-methyl-2-propenamide (N6HMP) is an organic compound that is used as an intermediate in the synthesis of various compounds. It is a derivative of hexyl amide and is a colorless liquid with a melting point of -60 °C. N6HMP is a useful intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Synthetic Cannabinoids
“N-(6-hydroxyhexyl)-2-methylprop-2-enamide” is a metabolite of JWH 019, a synthetic cannabinoid . Synthetic cannabinoids are used in scientific research to study the cannabinoid receptors CB1 and CB2 . They are also used in the development of new pharmaceuticals .
Forensic Chemistry & Toxicology
This compound is used as an analytical reference standard in forensic chemistry and toxicology . It helps in the identification and quantification of synthetic cannabinoids in biological samples .
Mass Spectrometry
“N-(6-hydroxyhexyl)-2-methylprop-2-enamide” is used in mass spectrometry, a powerful tool for the analysis of complex mixtures . It can be used to study the metabolism of synthetic cannabinoids .
Drug Abuse Research
This compound is used in research related to drug abuse . It helps in understanding the effects of synthetic cannabinoids and their metabolites on the human body .
Biochemical Research
“N-(6-hydroxyhexyl)-2-methylprop-2-enamide” is used in biochemical research . It can be used to study the interaction of synthetic cannabinoids with biological systems .
Pharmaceutical Development
This compound has potential applications in the development of new pharmaceuticals . It can be used to design drugs that target the cannabinoid receptors .
Mechanism of Action
Target of Action
N-(6-hydroxyhexyl)-2-methylprop-2-enamide, also known as N-(6-hydroxyhexyl)-2-methyl-2-propenamide or 2-Propenamide, N-(6-hydroxyhexyl)-2-methyl-, is a synthetic cannabinoid . Its primary targets are the central cannabinoid (CB1) receptor and the peripheral cannabinoid (CB2) receptor . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory .
Mode of Action
The compound acts as an agonist for both the CB1 and CB2 receptors . This means it binds to these receptors and activates them, mimicking the effects of naturally occurring cannabinoids . The activation of these receptors can lead to various physiological responses, depending on the specific receptor and its location in the body .
Biochemical Pathways
It is known that activation of the cb1 and cb2 receptors can influence various signaling pathways, including those involved in pain perception, inflammation, and neuroprotection .
Pharmacokinetics
Similar synthetic cannabinoids are known to be rapidly metabolized by the liver . The metabolites can be identified in the urine
Result of Action
The molecular and cellular effects of N-(6-hydroxyhexyl)-2-methylprop-2-enamide’s action depend on the specific receptor it activates and the physiological context. For instance, activation of CB1 receptors in the brain can lead to psychoactive effects, while activation of CB2 receptors can have anti-inflammatory effects .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s effects can be influenced by the presence of other substances that compete for the same receptors . Additionally, factors such as pH and temperature can affect the compound’s stability and activity .
properties
IUPAC Name |
N-(6-hydroxyhexyl)-2-methylprop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-9(2)10(13)11-7-5-3-4-6-8-12/h12H,1,3-8H2,2H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXPRCDPAOOWFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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